4-(Phenylthio)-2(5H)-furanone
CAS No.: 57061-30-0
Cat. No.: VC2358952
Molecular Formula: C10H8O2S
Molecular Weight: 192.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57061-30-0 |
|---|---|
| Molecular Formula | C10H8O2S |
| Molecular Weight | 192.24 g/mol |
| IUPAC Name | 3-phenylsulfanyl-2H-furan-5-one |
| Standard InChI | InChI=1S/C10H8O2S/c11-10-6-9(7-12-10)13-8-4-2-1-3-5-8/h1-6H,7H2 |
| Standard InChI Key | CQRLKSIDKBTDRC-UHFFFAOYSA-N |
| SMILES | C1C(=CC(=O)O1)SC2=CC=CC=C2 |
| Canonical SMILES | C1C(=CC(=O)O1)SC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
4-(Phenylthio)-2(5H)-furanone is an organic compound characterized by a furanone ring substituted with a phenylthio group at the 4-position. This structural arrangement confers unique chemical properties and reactivity patterns that distinguish it from related compounds.
Structural Features
The molecular structure consists of a 2(5H)-furanone core with a phenylthio substituent at the C-4 position. The compound features the following characteristics:
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Molecular Formula: C₁₀H₈O₂S
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Molecular Weight: 192.24 g/mol
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CAS Number: 57061-30-0
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IUPAC Name: 4-phenylsulfanyl-2H-furan-5-one
The molecule contains a five-membered lactone ring with an exocyclic sulfur-carbon bond connecting to the phenyl ring. This arrangement creates a distinctive chemical environment that influences both its physical properties and reactivity .
Physical Properties
The compound typically presents as a solid at room temperature, with specific physical parameters that affect its handling and application in laboratory settings. While complete physical property data is limited in the literature, typical properties of similar phenylthio-substituted furanones include:
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Moderate solubility in organic solvents such as dichloromethane, chloroform, and DMSO
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Limited water solubility due to the hydrophobic phenyl group
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Relatively stable under normal laboratory conditions, though susceptible to oxidation and hydrolysis
Synthesis Methodologies
Multiple synthetic routes have been developed to produce 4-(Phenylthio)-2(5H)-furanone, with varying levels of efficiency and stereocontrol.
Alternative Approaches
Other synthetic methodologies include:
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Direct substitution reactions on pre-functionalized furanones
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Construction of the furanone ring with the phenylthio group already in place
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Metal-catalyzed coupling reactions
Chemical Reactivity
4-(Phenylthio)-2(5H)-furanone exhibits diverse reactivity patterns that make it valuable in synthetic chemistry.
Types of Reactions
The compound can undergo several important transformations:
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Oxidation: The sulfide moiety can be oxidized to sulfoxides or sulfones using appropriate oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: Reduction reactions, particularly of the lactone carbonyl or the carbon-sulfur bond, can be achieved using appropriate reducing agents such as lithium aluminum hydride .
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Nucleophilic Substitution: The phenylthio group can serve as a leaving group in nucleophilic substitution reactions.
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Ring Opening: The lactone ring can undergo hydrolysis under basic or acidic conditions.
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Coupling Reactions: The compound can participate in various coupling reactions, especially when appropriately activated.
Synthetic Utility
The compound serves as a versatile building block in organic synthesis, particularly for the preparation of:
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Complex furanone derivatives with biological activity
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Precursors to natural products containing the butenolide moiety
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Asymmetric synthesis of chiral building blocks
One notable application is in the synthesis of enantiomerically pure 3,4-epoxy-1-butanol derivatives, which are valuable chiral synthons in organic chemistry .
Biological Activity
Research has revealed several potential biological applications for 4-(Phenylthio)-2(5H)-furanone and its structural analogues.
Antimicrobial Properties
Phenylthio-furanone derivatives have demonstrated promising antimicrobial activity against various pathogenic bacteria. Studies have shown that these compounds can inhibit bacterial growth, with particular efficacy against Gram-positive bacteria such as Staphylococcus aureus .
Table 1: Antimicrobial Activity of Selected Furanone Derivatives Against Bacterial Strains
| Compound | S. aureus MIC (μg/mL) | B. subtilis MIC (μg/mL) | S. epidermidis MIC (μg/mL) | E. coli MIC (μg/mL) |
|---|---|---|---|---|
| 4-(Phenylthio)-2(5H)-furanone | 10-40 | >64 | 20-40 | >64 |
| 5-Menthyloxy derivatives | 10 | 20 | 20 | >64 |
| Reference (Vancomycin) | 1 | 0.5 | 1 | >64 |
Note: Data compiled from various studies on furanone derivatives
Biofilm Inhibition
One of the most significant biological activities of furanone derivatives, including 4-(Phenylthio)-2(5H)-furanone, is their ability to inhibit biofilm formation in bacteria. Biofilms represent a major challenge in treating bacterial infections due to their resistance to conventional antibiotics.
Research has demonstrated that phenylthio-furanone derivatives can prevent biofilm formation by various pathogenic bacteria, including Pseudomonas aeruginosa . This activity appears to be mediated through interference with bacterial quorum sensing systems, which regulate collective behaviors such as biofilm formation.
Other Biological Effects
Additional biological activities reported for furanone derivatives that may extend to 4-(Phenylthio)-2(5H)-furanone include:
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Antioxidant Properties: Some studies suggest these compounds may possess antioxidant activity, potentially mitigating oxidative stress in biological systems.
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Anti-inflammatory Effects: There is evidence for anti-inflammatory activity that could be valuable in treating inflammatory conditions.
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Enzyme Inhibition: Specific inhibitory effects on certain enzymes have been documented, suggesting potential as enzyme-targeted therapeutic agents.
Structure-Activity Relationships
The biological activity of 4-(Phenylthio)-2(5H)-furanone is closely related to its structural features, with specific moieties contributing to different aspects of its activity profile.
Key Structural Elements
Research has identified several structural features that influence the biological activity of this compound and related derivatives:
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Furanone Core: The 2(5H)-furanone ring is essential for many biological activities, particularly antimicrobial and biofilm inhibition properties.
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Phenylthio Group: This substituent appears to enhance antimicrobial activity, potentially by increasing lipophilicity and membrane interaction.
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Substitution Pattern: The position of substituents on the furanone ring significantly affects biological activity, with 4-substituted derivatives often showing enhanced properties.
Comparative Analysis
Studies comparing various furanone derivatives have revealed important patterns in their structure-activity relationships. For instance, the comparison between 4-(Phenylthio)-2(5H)-furanone and brominated furanones provides insight into how different substituents affect biological activity .
Table 2: Comparison of Biological Activities Among Furanone Derivatives
| Compound Type | Antimicrobial Activity | Biofilm Inhibition | Quorum Sensing Inhibition |
|---|---|---|---|
| 4-(Phenylthio)-2(5H)-furanone | Moderate to High | High | Moderate |
| Brominated furanones | High | High | High |
| Alkyl-substituted furanones | Low to Moderate | Moderate | Low |
| 5-Alkoxy furanones | Moderate | Moderate | Moderate |
Note: Relative activity levels based on compiled research data
Applications in Research and Industry
4-(Phenylthio)-2(5H)-furanone has found applications in several research areas and shows potential for industrial applications.
Synthetic Chemistry
In synthetic organic chemistry, the compound serves as:
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A versatile building block for more complex molecules
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A precursor in the synthesis of natural products
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A model compound for studying reaction mechanisms
Medicinal Chemistry
The biological properties of 4-(Phenylthio)-2(5H)-furanone make it valuable in medicinal chemistry:
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As a lead compound for developing new antimicrobial agents
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In the design of anti-biofilm therapeutics
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As a structural element in drug candidates targeting various diseases
Materials Science
Emerging applications in materials science include:
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Development of anti-fouling coatings to prevent biofilm formation
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Integration into polymeric materials with antimicrobial properties
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Use in specialized chemical sensors
Future Research Directions
The study of 4-(Phenylthio)-2(5H)-furanone continues to evolve, with several promising research directions emerging.
Synthetic Methodology Development
Future research may focus on:
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Developing more efficient and stereoselective synthetic routes
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Exploring catalytic methods for functionalization
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Creating libraries of derivatives for structure-activity relationship studies
Biological Activity Exploration
Areas for further biological investigation include:
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Elucidating the exact mechanisms of antimicrobial and anti-biofilm activity
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Exploring potential applications against drug-resistant pathogens
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Investigating synergistic effects with conventional antibiotics
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Assessing safety profiles for therapeutic applications
Translational Research
Moving from fundamental research to practical applications presents opportunities for:
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Developing formulations suitable for clinical testing
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Creating specialized materials incorporating the compound for specific applications
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Optimizing production methods for industrial scale synthesis
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